(2E)-5-(4-methoxybenzyl)-2-[(2E)-(naphthalen-1-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-4-one
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Overview
Description
1-NAPHTHALDEHYDE (5-(4-METHOXYBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
The synthesis of 1-NAPHTHALDEHYDE (5-(4-METHOXYBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE typically involves a multi-step process:
Formation of 1-Naphthaldehyde: This can be synthesized from naphthalene through a series of reactions including nitration, reduction, and formylation.
Synthesis of 5-(4-Methoxybenzyl)-4-oxo-1,3-thiazolidine: This intermediate is prepared by reacting 4-methoxybenzylamine with thioglycolic acid under acidic conditions.
Condensation Reaction: The final step involves the condensation of 1-naphthaldehyde with the thiazolidine intermediate in the presence of a suitable catalyst to form the hydrazone.
Chemical Reactions Analysis
1-NAPHTHALDEHYDE (5-(4-METHOXYBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE undergoes various chemical reactions:
Scientific Research Applications
1-NAPHTHALDEHYDE (5-(4-METHOXYBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein binding.
Industrial Applications: It serves as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-NAPHTHALDEHYDE (5-(4-METHOXYBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE involves its interaction with cellular targets:
Comparison with Similar Compounds
1-NAPHTHALDEHYDE (5-(4-METHOXYBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE can be compared with similar compounds such as:
4-Methoxy-1-naphthaldehyde: Similar in structure but lacks the thiazolidine and hydrazone functionalities.
1-Naphthaldehyde: A simpler aldehyde without the additional functional groups.
Thiazolidine derivatives: Compounds with similar thiazolidine rings but different substituents.
These comparisons highlight the unique combination of functional groups in 1-NAPHTHALDEHYDE (5-(4-METHOXYBENZYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C22H19N3O2S |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
(2E)-5-[(4-methoxyphenyl)methyl]-2-[(E)-naphthalen-1-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H19N3O2S/c1-27-18-11-9-15(10-12-18)13-20-21(26)24-22(28-20)25-23-14-17-7-4-6-16-5-2-3-8-19(16)17/h2-12,14,20H,13H2,1H3,(H,24,25,26)/b23-14+ |
InChI Key |
GOWBOYZYCMJMDZ-OEAKJJBVSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CC2C(=O)N/C(=N\N=C\C3=CC=CC4=CC=CC=C43)/S2 |
Canonical SMILES |
COC1=CC=C(C=C1)CC2C(=O)NC(=NN=CC3=CC=CC4=CC=CC=C43)S2 |
Origin of Product |
United States |
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